![molecular formula C20H18ClN3O2 B12171821 N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12171821.png)
N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The quinazoline scaffold is known for its diverse biological activities, particularly in cancer therapy. Compounds with this structure have been shown to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in several cancers such as breast, ovarian, colon, and prostate cancer. The inhibition of TKRs represents a promising strategy for cancer treatment .
Pharmacological Properties
Research indicates that compounds similar to N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide possess multiple pharmacological properties:
- Antimicrobial Activity : Quinazoline derivatives have shown antibacterial and antifungal properties in various studies.
- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory activities by modulating inflammatory pathways in the body .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the core structure can significantly impact biological activity:
- Chlorophenyl Substituents : The presence of a chlorophenyl group in the compound enhances its lipophilicity and may improve binding affinity to biological targets.
- Tetrahydropyrroloquinazoline Framework : This specific framework contributes to the compound's stability and bioactivity.
Case Studies and Research Findings
Several studies have documented the effects of similar compounds on cancer cell lines:
- A study reported that a related quinazoline derivative showed potent anticancer activity with an IC50 value of 7.09 µM against HepG2 cells .
- Another research highlighted that incorporating specific side chains could enhance the anticancer activity against multiple cell lines by improving cellular uptake and target specificity .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes . Additionally, it may modulate receptor activity, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler compound with a similar core structure but lacking the additional functional groups.
Quinazolinone: A derivative with a ketone group at the 4-position, known for its diverse biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is unique due to its specific functional groups and the combination of the quinazoline core with the pyrrolo ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrroloquinazoline scaffold. Its molecular weight is approximately 428.9 g/mol, with significant hydrophobic characteristics (XLogP3-AA of 4.2) indicating potential for membrane permeability .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of quinazoline derivatives. The compound's structure suggests that it may exhibit significant antioxidant activity through various mechanisms:
- Mechanisms : The presence of hydroxyl groups and specific substituents can enhance radical scavenging capabilities. Compounds with multiple hydroxyl groups in ortho positions have shown superior antioxidant activity in assays such as ABTS and CUPRAC .
- Comparative Studies : In comparative assays, derivatives similar to the target compound exhibited TEAC values indicating strong antioxidant potential. For instance, certain 2-substituted quinazolinones demonstrated TEAC values ranging from 2.62 to 3.46, suggesting that modifications in the substituents can significantly influence activity .
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer properties. The target compound has been evaluated for its potential against various cancer cell lines:
- Molecular Docking Studies : In silico studies using molecular docking techniques have shown that quinazoline derivatives bind effectively to key cancer-related targets. This binding affinity correlates with cytotoxic activities observed in MTT assays against breast cancer cells .
- Case Studies : A study synthesized substituted tetrazoloquinazolines and evaluated their anticancer effects through molecular dynamics simulations and cytotoxicity assays. The findings indicated that these compounds could inhibit cancer cell proliferation effectively .
Other Biological Activities
In addition to antioxidant and anticancer activities, quinazoline derivatives have exhibited a range of other biological effects:
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : Certain studies suggest that modifications to the quinazoline structure can lead to compounds with anti-inflammatory properties.
Summary of Biological Activities
Properties
Molecular Formula |
C20H18ClN3O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-6-3-13(4-7-15)9-10-22-19(25)14-5-8-16-17(12-14)23-18-2-1-11-24(18)20(16)26/h3-8,12H,1-2,9-11H2,(H,22,25) |
InChI Key |
ZZXKXOUVZFLYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C(=O)N2C1 |
Origin of Product |
United States |
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